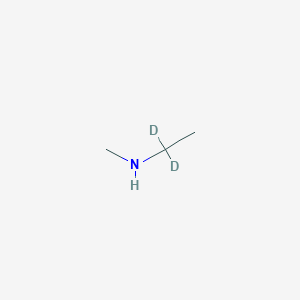

乙基-1,1-D2-甲胺

描述

Ethyl-1,1-D2-methylamine is an organic compound that contains nitrogen . It is structurally similar to ammonia, where the nitrogen can bond up to three hydrogens, but with additional properties based on its carbon connectivity .

Molecular Structure Analysis

The molecular formula of Ethyl-1,1-D2-methylamine is C3H9N . It has an average mass of 59.110 Da and a monoisotopic mass of 59.073498 Da .Chemical Reactions Analysis

The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible .Physical and Chemical Properties Analysis

Amines are among the most demanding analytes in gas chromatography due to their basic properties . They are often volatile and basic substances .科学研究应用

缓蚀

一项关于新型乙基氢膦酸酯衍生物的合成和缓蚀效率的研究突出了乙基和甲胺化合物在保护金属免受腐蚀方面的潜力。这些化合物表现出混合的抑制性能并遵循朗缪尔等温线,表明它们在耐腐蚀应用中的效用 (Djenane 等人,2019 年)。

光催化功能化

在 Pd/TiO2 上对胺进行光催化 N-甲基化以功能化杂环和药物中间体的研究证明了乙基和甲胺衍生物在合成药物和相关氘代药物中的作用。该过程允许在温和条件下生成叔 N-甲胺和乙基,展示了这些化合物在药物化学中的重要性 (Wang 等人,2018 年)。

环境研究

一项关于氨基多羧酸盐(包括乙二胺四乙酸(EDTA)和相关化合物)在德国水生环境中出现的研究强调了乙基和甲胺衍生物的环境相关性。这项研究提供了对这些化合物在水源中的污染水平、行为和影响的见解,突出了监测和管理策略以减轻其环境存在所需的必要性 (Schmidt 等人,2004 年)。

材料科学

使用超临界抗溶剂 (SAS) 技术制备乙基纤维素/甲基纤维素共混物的过程说明了乙基和甲胺衍生物在材料科学中的应用。该方法能够为受控递送系统中的药物载体创建生物相容性聚合物共混物,提供了一种提高难溶于水分子的溶解度的方法 (Duarte 等人,2006 年)。

安全和危害

作用机制

Target of Action

Ethyl-1,1-D2-methylamine, also known as N-Ethylmethylamine , is a chemical compound that has been studied for its potential role in inhibiting metastasis in lung cancer . The primary target of Ethyl-1,1-D2-methylamine is the Nectin cell adhesion molecule 2 (NECTIN2) . NECTIN2 is a protein that plays a crucial role in cell adhesion and migration, processes that are critical for cancer metastasis .

Mode of Action

It has been observed that ethyl-1,1-d2-methylamine suppresses the expression of nectin2 . This suppression could potentially disrupt the processes of cell adhesion and migration, thereby inhibiting cancer metastasis .

Biochemical Pathways

It is known that nectin2, the target of ethyl-1,1-d2-methylamine, is an upstream target of cytoskeletal regulation via src signaling . Therefore, it is plausible that Ethyl-1,1-D2-methylamine could affect this pathway and its downstream effects.

Result of Action

The suppression of NECTIN2 by Ethyl-1,1-D2-methylamine could potentially result in the disruption of cell adhesion and migration processes, thereby inhibiting cancer metastasis . This could have significant implications for the treatment of lung cancer, particularly in preventing the spread of cancer cells to other parts of the body .

生化分析

Biochemical Properties

Ethyl-1,1-D2-methylamine plays a significant role in biochemical reactions, particularly in the study of amine metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of monoamines. This interaction is crucial for understanding the metabolism of biogenic amines and their role in physiological processes . Additionally, Ethyl-1,1-D2-methylamine can serve as a substrate for transamination reactions, where it donates its amine group to form new amino acids .

Cellular Effects

Ethyl-1,1-D2-methylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling . By binding to these receptors, Ethyl-1,1-D2-methylamine can modulate intracellular signaling cascades, leading to changes in gene expression and cellular responses. Furthermore, it has been observed to impact cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of Ethyl-1,1-D2-methylamine involves its interaction with specific biomolecules, leading to various biochemical effects. One of the primary mechanisms is the inhibition of monoamine oxidase (MAO), which prevents the breakdown of monoamines and increases their availability in the synaptic cleft . This inhibition can lead to enhanced neurotransmission and altered mood and behavior. Additionally, Ethyl-1,1-D2-methylamine can activate certain enzymes involved in transamination reactions, facilitating the transfer of amine groups and the synthesis of new amino acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl-1,1-D2-methylamine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. For instance, prolonged exposure to Ethyl-1,1-D2-methylamine may lead to changes in gene expression and cellular metabolism, potentially affecting cell viability and function .

Dosage Effects in Animal Models

The effects of Ethyl-1,1-D2-methylamine in animal models vary with different dosages. At low doses, it has been observed to enhance neurotransmission and improve cognitive function . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction. Therefore, it is crucial to carefully monitor and adjust the dosage of Ethyl-1,1-D2-methylamine in animal studies to avoid potential toxicity .

Metabolic Pathways

Ethyl-1,1-D2-methylamine is involved in several metabolic pathways, including the methylamine oxidation pathway and the transamination pathway . In the methylamine oxidation pathway, it is oxidized by monoamine oxidase (MAO) to produce formaldehyde and ammonia . This reaction is essential for the detoxification of methylamine and the regulation of its levels in the body. Additionally, Ethyl-1,1-D2-methylamine can participate in transamination reactions, where it donates its amine group to form new amino acids, contributing to amino acid metabolism .

Transport and Distribution

The transport and distribution of Ethyl-1,1-D2-methylamine within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake of the compound into cells, where it can exert its biochemical effects. Once inside the cell, Ethyl-1,1-D2-methylamine can be distributed to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . This distribution is crucial for its interaction with different biomolecules and the modulation of cellular processes.

Subcellular Localization

Ethyl-1,1-D2-methylamine exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria, where it interacts with enzymes involved in energy production and metabolism . Additionally, Ethyl-1,1-D2-methylamine can be targeted to the nucleus, where it may influence gene expression and cellular responses . The subcellular localization of Ethyl-1,1-D2-methylamine is regulated by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .

属性

IUPAC Name |

1,1-dideuterio-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3/i3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWAQLJGPBVORC-SMZGMGDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

61.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

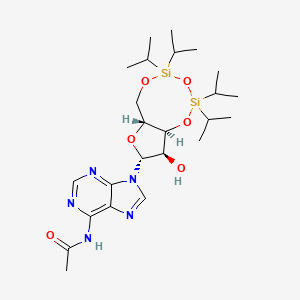

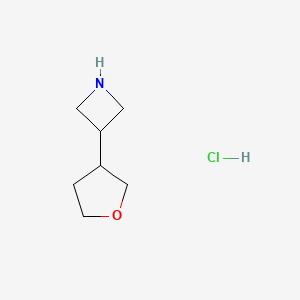

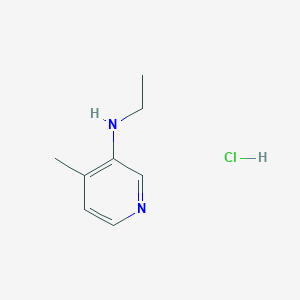

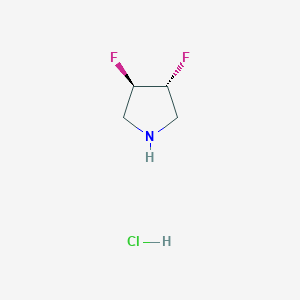

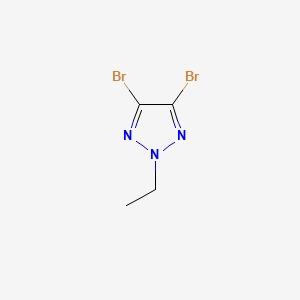

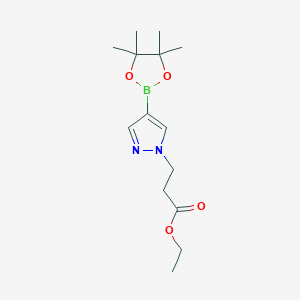

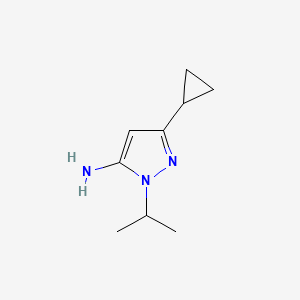

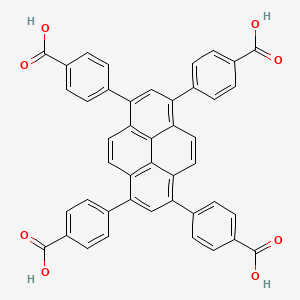

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate](/img/structure/B1433816.png)

![2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1433817.png)